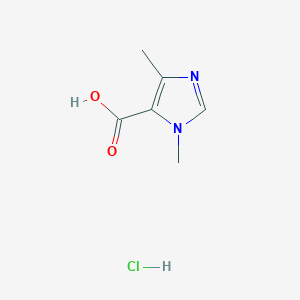
1,4-二甲基-1H-咪唑-5-羧酸盐酸盐
描述
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a carboxylic acid group and two methyl groups attached to the imidazole ring.
科学研究应用
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
作用机制
Target of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways depending on their chemical structure . For example, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse range of applications .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
生化分析
Biochemical Properties
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glucose-6-phosphate dehydrogenase, an enzyme involved in the pentose phosphate pathway . This interaction can modulate the enzyme’s activity, thereby affecting the overall metabolic flux.
Cellular Effects
The effects of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby modulating the cell’s ability to cope with oxidative damage . Additionally, it can alter cellular metabolism by affecting key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with glucose-6-phosphate dehydrogenase results in enzyme inhibition, which in turn affects the pentose phosphate pathway . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphate dehydrogenase, influencing the pentose phosphate pathway . This interaction can alter metabolic flux and affect the levels of various metabolites. Additionally, it can interact with other cofactors, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its activity and function, as they determine the sites of its biochemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles or the reaction of ketones with 2-aminobenzylalcohols in the presence of catalysts such as iodine, ferric chloride, and toluenesulphonylmethyl isocyanide . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
相似化合物的比较
Similar Compounds
- 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
- 4,5-Imidazoledicarboxylic acid
- 1,5-Diaryl-1H-imidazole derivatives
Uniqueness
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of stability, reactivity, and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
3,5-dimethylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)8(2)3-7-4;/h3H,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYCHPQRIWLOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


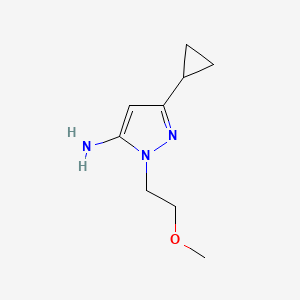
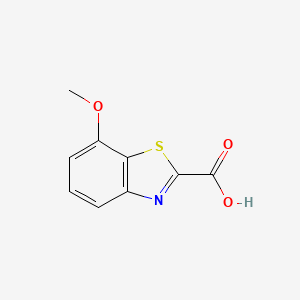
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)
![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)





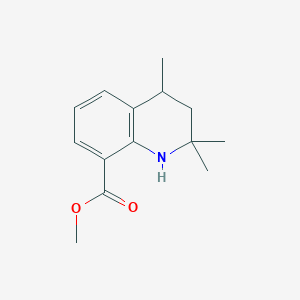
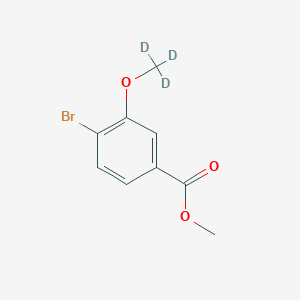

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)
